Vinyltriethoxysilane

Catalog No.
S546800
CAS No.
78-08-0
M.F
C8H18O3Si
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltriethoxysilane

Vinyltriethoxysilane (VTES, CAS 78-08-0) prevents scorch and extends pot life in silane-crosslinked polyethylene (XLPE) and HFFR cable production. • Ethanol-releasing hydrolysis - no toxic methanol or reprotoxic 2-methoxyethanol. • Direct replacement for SVHC-listed VTMOEO in HFFR formulations. • Controlled cure profile ensures wide extrusion processing window and stable Si-O-Si network for 90°C cable service. SMolecule provides reliable supply with stringent QC.

CAS Number

78-08-0

Product Name

Vinyltriethoxysilane

IUPAC Name

ethenyl(triethoxy)silane

Molecular Formula

C8H18O3Si

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3

InChI Key

FWDBOZPQNFPOLF-UHFFFAOYSA-N

SMILES

CCO[Si](C=C)(OCC)OCC

solubility

Soluble in DMSO

Synonyms

Vinyltriethoxysilane; Triethoxyvinylsilane; Triethoxyvinylsilicane;

Canonical SMILES

CCO[Si](C=C)(OCC)OCC

The exact mass of the compound Triethoxyvinylsilane is 190.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Adhesives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥97%

Package Size

100 g, 500 g, 100 ml, 500 ml, 1 l

Vinyltriethoxysilane (VTES, CAS: 78-08-0) is a bifunctional organosilane featuring a reactive vinyl group and three hydrolyzable ethoxy groups, primarily utilized as a moisture-curing crosslinker, adhesion promoter, and polymer grafting agent. In industrial procurement, VTES is a benchmark precursor for manufacturing silane-crosslinked polyethylene (XLPE/PE-Xb) and modifying polyolefin elastomers [1]. Unlike highly reactive methoxy-based analogs, VTES provides a controlled hydrolysis profile that yields ethanol as its sole byproduct, making it a critical selection for manufacturers requiring extended compound shelf-life, precise extrusion processing windows, and strict compliance with global VOC and toxicity regulations.

Research Fit

Polymerizable monomer
Vinyl group enables free-radical grafting and crosslinking in polyolefins and hybrid networks.
Controlled hydrolysis
Ethoxy leaving groups provide slower, more manageable sol-gel kinetics than methoxy analogs.
Coupling agent
Bridges organic polymers with inorganic fillers where vinyl participation in cure is desired.

Generic substitution of vinyl silanes frequently leads to catastrophic processing failures or regulatory non-compliance. Substituting VTES with the closely related Vinyltrimethoxysilane (VTMS) drastically accelerates hydrolysis, which routinely causes premature crosslinking (scorch) inside the extruder and severely truncates the shelf-life of moisture-sensitive masterbatches [1]. Furthermore, VTMS releases highly toxic methanol upon curing, creating occupational exposure hazards. Conversely, attempting to use Vinyltris(2-methoxyethoxy)silane (VTMOEO) as a substitute introduces severe regulatory risks, as its hydrolysis byproduct (2-methoxyethanol) is classified as a reprotoxic Substance of Very High Concern (SVHC) under REACH [2]. VTES is the only in-class analog that balances a wide processing window with a benign, ethanol-releasing safety profile.

Substitution Risk

VTMS (methoxy analog) Hydrolyzes ~50× faster in basic media and 2–3× faster in acidic conditions, altering pot life and film formation.
Sulfur-functional silanes Provide superior silica hydrophobation and Payne-effect reduction; VTES lacks sulfur for filler coupling in tire compounds.
Amino / methacrylate silanes Different reactive groups change filler-polymer bond nature, dispersion quality, and mechanical property profile.

Extrusion Scorch Prevention via Controlled Hydrolysis Kinetics

VTES demonstrates a significantly more controlled moisture-curing profile compared to its methoxy analog, VTMS. Quantitative 1H NMR studies reveal that under basic conditions, the steric hindrance of the ethoxy groups in VTES reduces the hydrolysis rate constant by a factor of 50 compared to VTMS [1]. This deceleration directly translates to a wider processing window during the compounding and extrusion of polyolefins, preventing premature siloxane network formation (scorch) before the material exits the die.

Evidence DimensionHydrolysis rate constant (k) under basic catalysis
Target Compound DataVTES (k is ~50x slower)
Comparator Or BaselineVTMS (Baseline rapid hydrolysis)
Quantified Difference50-fold reduction in hydrolysis rate
ConditionsWater-acetonitrile media, basic conditions, measured via 1H NMR line broadening

Procurement teams should select VTES to minimize scrap rates from extruder scorch and to dramatically extend the storage stability of moisture-curing masterbatches.

Hydrolysis kinetics
Head-to-head
~50-fold slower basic hydrolysis vs VTMS (1H NMR)
Supports longer pot life and controlled cure in water-based formulations.
Water-acetonitrile media, basic conditions.

Regulatory Compliance and SVHC Byproduct Elimination

The selection between VTES, VTMS, and VTMOEO is heavily dictated by the toxicity of their leaving groups. VTES hydrolyzes to release ethanol, a low-toxicity, easily managed VOC. In contrast, VTMS releases methanol, requiring stringent ventilation and exposure controls. More critically, VTMOEO releases 2-methoxyethanol, a known reproductive toxin flagged as an SVHC under European REACH regulations [1]. Procuring VTES allows manufacturers to maintain vinyl-silane performance while future-proofing their formulations against tightening chemical restrictions.

Evidence DimensionHydrolysis byproduct toxicity and regulatory status
Target Compound DataVTES (Releases Ethanol - Non-SVHC)
Comparator Or BaselineVTMOEO (Releases 2-methoxyethanol - Reprotoxic SVHC) & VTMS (Releases Methanol - Toxic)
Quantified DifferenceComplete elimination of SVHC and highly toxic byproducts
ConditionsStandard moisture-cure hydrolysis in industrial environments

Replacing VTMOEO and VTMS with VTES is a mandatory procurement strategy for companies exporting to REACH-regulated markets or prioritizing occupational safety.

Acidic condensation rate
Head-to-head
2–3× slower condensation than VTMS (turbidity)
Helps prevent premature gelation during filler dispersion steps.
Two-step acid-base process, aqueous solution.

Energy Reduction in XLPE Cable Manufacturing

Transitioning from traditional peroxide crosslinking to a VTES-driven moisture-cure process (PE-Xb) fundamentally alters the energy economics of cable manufacturing. While peroxide methods require high-temperature, high-pressure continuous vulcanization tubes, VTES-grafted polyethylene crosslinks in a simple warm water bath (40–80°C). This process switch eliminates the need for high-energy vulcanization, reducing overall energy consumption by up to 40% while achieving a continuous operating temperature rating of 90°C and short-circuit withstand temperatures of 250°C [1].

Evidence DimensionManufacturing energy consumption
Target Compound DataVTES moisture-cure process (40–80°C water bath)
Comparator Or BaselinePeroxide crosslinking (High-temperature/pressure vulcanization)
Quantified Difference~40% reduction in energy consumption
ConditionsIndustrial extrusion and crosslinking of medium/low-voltage XLPE cables

Buyers can justify the procurement of VTES based on massive reductions in energy overhead and the elimination of peroxide decomposition odors in the final product.

Silica dispersion quality
Class-level
High Payne effect vs TESPT/TESPD, indicating poor filler-filler network breakup
Not a general-purpose coupling agent for high-performance tire treads.
SSBR/silica compounds; data to verify in specific formulation.

Higher Grafting Reactivity in Polyolefin Elastomers

Despite its slower hydrolysis rate, VTES exhibits robust grafting efficiency onto polymer backbones during the initial peroxide-initiated compounding stage. Comparative studies on polyolefin elastomers (POE) indicate that the grafting reaction activity of VTES is higher than that of VTMS, resulting in a higher ultimate gel content (crosslink density) in the cured matrix [1]. This ensures that manufacturers do not sacrifice final mechanical performance when opting for the safer, slower-hydrolyzing ethoxy silane.

Evidence DimensionGrafting reaction activity and final gel content
Target Compound DataVTES (Higher grafting activity)
Comparator Or BaselineVTMS (Lower grafting activity in specific POE matrices)
Quantified DifferenceMeasurable increase in gel content indicating higher crosslink density
ConditionsPeroxide-initiated grafting onto Polyolefin Elastomers (POE) prior to moisture curing

VTES provides the optimal balance: it prevents premature curing during extrusion while delivering superior final mechanical strength in specialized elastomer applications.

Tensile strength vs TESPT
Head-to-head
Lower tensile strength and tan delta in NR compounds at equivalent ethoxy molar level
VTES is selected for vinyl functionality, not peak mechanical reinforcement.
Silica-filled NR; data from one comparative study.
Sol-gel reactivity order
Head-to-head
TEOS < VTEOS < MTEOS (GC-MS, 29Si-NMR)
Intermediate reactivity allows tuning of hybrid network architecture.
Sol-gel process; steric effect of vinyl group.
EVM/ATH composite response
Head-to-head
Higher Payne effect and tensile increase vs VTMO, ETMO, AMMO
May enhance reinforcement when vinyl participation is critical.
EVM/ATH composite study; reported outcomes.

Low- and Medium-Voltage XLPE Cable Insulation

VTES is the premier crosslinking agent for the PE-Xb (silane-crosslinked polyethylene) process. By grafting VTES onto the PE backbone, manufacturers can extrude cables at lower temperatures without the risk of scorch, followed by a moisture cure that yields a highly stable Si-O-Si network capable of withstanding 90°C continuous operation [1].

Halogen-Free Flame Retardant (HFFR) Compounds

In HFFR cable formulations heavily loaded with mineral flame retardants like aluminum trihydroxide (ATH) or magnesium dihydroxide (MDH), VTES acts as a critical coupling agent. It improves filler dispersion and mechanical properties while serving as a direct, REACH-compliant drop-in replacement for the SVHC-flagged VTMOEO [2].

Moisture-Curing Sealants and MS Polymers

For advanced adhesives and sealants, VTES is utilized as both a moisture scavenger and a crosslinker. Its slower hydrolysis rate compared to methoxy-silanes ensures that the sealant maintains a long shelf-life in the cartridge, while its ethanol byproduct ensures the final product meets stringent indoor air quality and low-VOC certifications [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Waterborne coatings / adhesives
Extended pot life and gradual cure
Film formation uniformity, gelation control
Moisture-crosslinkable polyolefins
Vinyl grafting reactivity and non-polar character
Graft efficiency, cure kinetics under ambient moisture
Vinyl-functionalized silica particles
Intermediate sol-gel reactivity
Controlled surface functionalization without excessive condensation
EVM/ATH composite reinforcement
Vinyltriethoxysilane reactivity in ATH-filled systems
Payne effect and tensile property improvement relative to formulation baseline

Physical Description

Liquid

Exact Mass

190.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8V1TKX755V

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 155 of 218 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (61.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adhesives

Vapor Pressure

2.28 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

78-08-0

Wikipedia

Vinyltriethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastics product manufacturing
Silane, ethenyltriethoxy-: ACTIVE

Super-tough, anti-fatigue, self-healable, anti-fogging, and UV shielding hybrid hydrogel prepared via simultaneous dual in situ sol-gel technique and radical polymerization

Juan Du, Xiaohong She, Wenli Zhu, Qiaoling Yang, Huaju Zhang, Chihui Tsou
PMID: 31647091   DOI: 10.1039/c9tb01625b

Abstract

In this work, we propose a universal strategy to construct tough hybrid hydrogels simply by a dual in situ sol-gel reaction of vinyltriethoxysilane (VTES) and tetrabutyl titanate (TBOT), as well as an in situ radical polymerization of acrylamide (AM) and VTES. Interestingly, nano-SiO
and nano-TiO
acted as both multifunctional hybrid crosslinker and nanofiller in this hybrid hydrogel. Meanwhile, covalent bonding existed between TiO
and SiO
, as well as polymers and SiO
, and non-covalent interactions existed between TiO
and polymers, as well as the organic skeleton. The obtained hybrid hydrogel exhibited high tensile strength (38.78-330.50 kPa), medium tensile elastic modulus (26.53-120.48 kPa), ultrahigh compression strength (1.86-6.22 MPa), unprecedented fatigue resistance, and self-healability due to its unique hierarchical inorganic hybrid crosslinking mechanism. In addition, this hydrogel also displayed considerable anti-fogging and UV-shielding property. Hence, this hybrid hydrogel will have many potential uses in soft robots, substitutes for load-bearing tissues, and optical devices.


Phthalocyanine-based mesoporous organosilica nanoparticles: NIR photodynamic efficiency and siRNA photochemical internalization

Gülçin Ekineker, Christophe Nguyen, Sümeyra Bayır, Sofia Dominguez Gil, Ümit İşci, Morgane Daurat, Anastasia Godefroy, Laurence Raehm, Clarence Charnay, Erwan Oliviero, Vefa Ahsen, Magali Gary-Bobo, Jean-Olivier Durand, Fabienne Dumoulin
PMID: 31501844   DOI: 10.1039/c9cc05703j

Abstract

Mesoporous organosilica nanoparticles (PHT-PMO) have been prepared from an octa-triethoxysilylated Zn phthalocyanine precursor. These PHT-PMO nanoparticles had no dark toxicity but high phototoxicity when irradiated at 650 nm, and remarkable near-infrared phototoxicity when excited at 760 and 810 nm. The PHT-PMO were then aminated to promote electrostatic complexation with siRNA. Transfection experiments were performed upon NIR irradiation and photochemical internalization was very efficient, leading to 65% luciferase extinction in MCF-7 cancer cells expressing stable luciferase.


Fabrication of magnetic polymers based on deep eutectic solvent for separation of bovine hemoglobin via molecular imprinting technology

Wei Xu, Yuzhi Wang, Xiaoxiao Wei, Jing Chen, Panli Xu, Rui Ni, Jiaojiao Meng, Yigang Zhou
PMID: 30598138   DOI: 10.1016/j.aca.2018.10.044

Abstract

In this work, molecularly imprinted polymers (MIPs) were prepared with vinyl-coated magnetic particles (Fe
O
@VTEO) as the support material, deep eutectic solvent (DES) based on vinyl as the functional monomer, respectively. N,N-methylenebisacrylamide (MBAAm) was used as the crosslinker on account of its abundant carbon-carbon double bonds. The MIPs were prepared with the addition of bovine hemoglobin (BHb) acted as the template. The MIPs particles can be collected quickly by a magnetic field. The composition and morphology of the MIPs particles were characterized by transmission electron microscopy (TEM), dynamic light scattering (DLS), fourier transform infrared spectrometry (FT-IR) and thermo-gravimetric analysis (TGA). X-ray diffraction (XRD) was used to illustrate the cubic inverse spinel structure of Fe
O
. Meanwhile, vibrating sample magnetometer (VSM) was applied to characterize the magnetism of the MIPs. Adsorption experiments were performed to attain the optimum adsorption conditions. Under the optimized conditions, the obtained maximum adsorption capacity (Q, mg·g
) of the MIPs particles is found to be 164.20 mg g
, and the imprinting factor (IF) is 4.93. Four reference molecules were used to test the selectivity of the MIPs particles, which indicates that the recognition sites can adsorb template molecules with selectivity. Furthermore, the prepared magnetic MIPs particles were applied to capture BHb from the real samples (calf blood) effectively.


Strontium-doped organic-inorganic hybrids towards three-dimensional scaffolds for osteogenic cells

Łukasz John, Marta Podgórska, Jean-Marie Nedelec, Łucja Cwynar-Zając, Piotr Dzięgiel
PMID: 27524003   DOI: 10.1016/j.msec.2016.05.105

Abstract

Biomimetic organic-inorganic hybrid bioscaffolds are developed to complement or replace damaged fragments in bone tissue surgery. The aim of this work was to develop a simple and fast method to prepare composite material for bone engineering, avoiding time consuming and complex methodologies. The resulting materials (also called in this work as hybrid composites or hybrid scaffolds) have a three-dimensional macroporous polymer-like network derived from triethoxyvinylsilane (TEVS) and 2-hydroxyethylmethacrylate (HEMA) monomers, with incorporated calcium, strontium, and phosphate ions. The materials were fully characterized using FT-IR, biomineralization studies, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy, scratch tests, Young's modulus and compressive strength tests, and gas physisorption. We report a comprehensive study on the in vitro effect of novel strontium doped materials on human bone cells. In vitro investigations were conducted using a normal human osteoblast cell line that mimics the cellular events of the in vivo intramembranous bone formation process. The materials do not have a negative impact on the survival of the normal human osteoblasts; moreover, materials doped with strontium show that not only are cells able to survive, but they also attach to and grow on a bioscaffolds surface. For this reason, they may be used in future in vivo experiments.


pH responsive cylindrical MSN for oral delivery of insulin-design, fabrication and evaluation

Arijit Guha, Nikhil Biswas, Kaustav Bhattacharjee, Nityananda Sahoo, Ketousetuo Kuotsu
PMID: 27540687   DOI: 10.1080/10717544.2016.1209796

Abstract

The objective of the present study was to develop novel PMV [poly (methacrylic acid-co-vinyl triethoxylsilane)]-coated mesoporous silica nanoparticles (MSN) with improved hypoglycemic effect for oral insulin (INS) delivery.
MSN was synthesized under acidic condition using Pluronic® P 123 and Tetra ethoxy orthosilane. Surfactant was removed by calcination. Calcined MSN was coated with pH sensitive polymer PMV. Cytotoxicity of this coated MSN was evaluated by MTT assay using CHO-K1 cell line. Different MSN samples were characterized with BET surface area analyzer, FESEM, TEM, FT-IR, XRD, TG-DTA. In vivo study was performed using male rats. Pharmacokinetic study was conducted using HPLC.
Highest surface area (304.3921 m
/g) was observed in case of calcined sample. Adsorption pore width of final coated sample was highest (64.7844 nm) compared with others. No noticeable cytotoxicity was observed for this coated support. The entrapment efficiency of insulin was found to be 39.39%. In vitro studies were done at different pH using Franz-diffusion cell. Results showed significant release at pH 7.4. Cumulative drug release over a period of 6 h was more than 48% at this systemic pH. Effect of this MSN-PMV-INS on blood glucose level was retained for 16 h. This novel formulation has shown 73.10% relative bioavailability of insulin.
A novel-coated mesoporous silica support was successfully developed for delivery of insulin through oral route.


Comparison of two silica based nonviral gene therapy vectors for breast carcinoma: evaluation of the p53 delivery system in Balb/c mice

Chandrababu Rejeeth, Raju Vivek
PMID: 27111431   DOI: 10.1080/21691401.2016.1175443

Abstract

Silica nanoparticles as a nonviral vector for in vivo gene therapy neither surface functionalized SiNp1 is neither "a cationic ion" nor a surface (encapsulation) nor SiNp2 (adsorption). p53 gene expression in the breast upon (i.v) administration. SiNp1 showed a 50- and 100-fold transfection activity, tumor growth inhibition, animal survival (80%), and high levels of p53 and Bax were detected in the sera of treated animals compared to SiNp2 or naked pCMV/p53, respectively. These results demonstrate for improvements in the both systems. This study suggests that nonviral vector systems will have important roles in achieving the impermanent gene transfer in vivo.


Temperature effect on the structure and formation kinetics of vinyltriethoxysilane-derived organic/silica hybrids

Dimas R Vollet, Carlos M Awano, Fabio S de Vicente, Alberto Ibañez Ruiz, Dario A Donatti
PMID: 21736335   DOI: 10.1021/la200978y

Abstract

The structure and formation kinetics of organic/silica hybrid species prepared from acid hydrolysis of vinyltriethoxisilane has been studied in situ by small-angle X-ray scattering (SAXS) at 298, 318, and 333 K in a strongly basic step of the process. The evolution of the SAXS intensity is compatible with the formation of linear chains which grow, coil, and branch to form polymeric macromolecules in solution. The SAXS data were analyzed by the scattering from a persistent chain model for polymeric macromolecules in solution using a modified branching Sharp and Bloomfield global function, which incorporates a branching probability typical of randomly and nonrandomly branched polycondensates, and in a particular case, it is also valid for polydisperse coils of linear chains. Growth of linear chains and coiling dominate the process up to the formation of likely monodisperse Gaussian coils or polydisperse coils of linear chains. The link probability to form a branching point is increased with time to form nonrandomly branched polycondensates in solution. The kinetics of the process is accelerated with temperature, but all the curves formed by the time evolution of the structural parameters in all temperatures can correspondingly be matched on a unique curve by using an appropriate time scaling factor. The activation energy of the process was evaluated as ΔE = 21 ± 1 kJ/mol. The characteristics of the kinetics are in favor of a complex overall mechanism controlled by both condensation reactions and dynamical forces driven by interfacial energy up to the final structure development of the hybrids.


Preparation of a novel magnetic microporous adsorbent and its adsorption behavior of p-nitrophenol and chlorotetracycline

Yan Ma, Qing Zhou, Aimin Li, Chendong Shuang, Qianqian Shi, Mancheng Zhang
PMID: 24380891   DOI: 10.1016/j.jhazmat.2013.12.015

Abstract

A novel method for fabricating hypercrosslinked magnetic polymer beads with improved acid resistance was developed. Magnetite nanoparticles were covered with tetraethoxysilane and vinyltriethoxysilane, followed by co-polymerization and post-crosslinking. The resulting M150 beads were highly stable at pH ≥ 2 and were superparamagnetic, with a saturation magnetization of 3.1 emu/g. M150 exhibited a specific surface area of 1022.4m(2)/g and an average pore width of 2.6 nm. The adsorption of p-nitrophenol and chlorotetracycline (CTC) onto M150 and the commercial non-magnetic resins NDA 150 and XAD-4 followed both pseudo-first-order and pseudo-second-order equations. M150 displayed much faster kinetics than the other resins because of its small particle size and abundant macropores. The adsorption isotherm of p-nitrophenol onto the three resins fitted the Freundlich equation (R(2)>0.98), whereas CTC adsorption was better described by the Langmuir isotherm. p-Nitrophenol adsorption was optimal at pH ≤ 4, whereas CTC adsorption was optimal at pH 5-6. All three sorbents showed high reusability for p-nitrophenol adsorption. XAD-4 demonstrated the highest reusability for CTC. The CTC adsorption capacities of M150 and NDA150 decreased by 12.42% and 20% after 10 adsorption-desorption cycles, respectively.


Synthesis of hybrid sol-gel materials and their biological evaluation with human mesenchymal stem cells

M Hernández-Escolano, M J Juan-Díaz, M Martínez-Ibáñez, J Suay, I Goñi, M Gurruchaga
PMID: 23475116   DOI: 10.1007/s10856-013-4900-y

Abstract

Surface engineering of biomaterials could promote the osseointegration of implants. In this work, two types of hybrid sol-gel materials were developed to stimulate cell attachment, proliferation and differentiation of osteogenic cells. One type was synthesised from vinyl triethoxysilane (VTES) and tetraethyl-orthosilicate (TEOS) at different molar ratios, while the other from VTES and hydroxyapatite particles (HAp). Hybrid materials were systematically investigated using nuclear magnetic resonance, Fourier transform infrared spectroscopy and contact angle metrology. The biocompatibility and osseoinduction of the coatings were evaluated by measuring mesenchymal stem cell proliferation using MTT assays and analysing the mineralised extracellular matrix production by quantifying calcium-rich deposits. The results highlighted the versatility of these coatings in obtaining different properties by changing the molar ratio of the VTES:TEOS precursors. Thus, mineralisation was stimulated by increasing TEOS content, while the addition of HAp improved cell proliferation but worsened mineralisation.


GO crosslinked hydrogel nanocomposites of chitosan/carboxymethyl cellulose - A versatile adsorbent for the treatment of dyes contaminated wastewater

Hemant Mittal, Ali Al Alili, Pranay P Morajkar, Saeed M Alhassan
PMID: 33189751   DOI: 10.1016/j.ijbiomac.2020.11.079

Abstract

Graphene oxide (GO) crosslinked nanocomposites hydrogels (NCH) of chitosan (CS) and carboxymethyl cellulose (CMC) were synthesized and the feasibility of its application as a versatile adsorbent for the remediation of cationic (methylene blue, MB) as well as anionic (methyl orange, MO) dyes contaminated wastewater was explored. Initially, GO was functionalized with vinyltriethoxysilane which was subsequently used as a chemical crosslinker to synthesize the NCH of CS and CMC (CS/CMC-NCH) with the polymeric mixture of diallyldimethylammonium chloride and 2-acrylamido-2-methyl-1-propanesulfonic acid. About 99% dye was adsorbed from 50 mg/L dye solution of MB dye with 0.4 g/L of CS/CMC-NCH at pH 7, whereas, for MO about 82% dye was adsorbed with 0.6 g/L of CS/CMC-NCH at pH 3. The Adsorption of both dyes is well explained using pseudo-second-order and Langmuir models with the maximum adsorption capacities of 655.98 mg
/g
for MB and 404.52 mg
/g
for MO. Thermodynamics studies suggested spontaneous and exothermic nature of the adsorption process with values of ΔS < 0 and ΔH > 0. Furthermore, CS/CMC-NCH showed excellent regeneration capacity for continuous twenty cycles of adsorption-desorption. Therefore, the synthesized CS/CMC-NCH is a versatile adsorbent that can treat both anionic and cationic dyes contaminated wastewater.


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